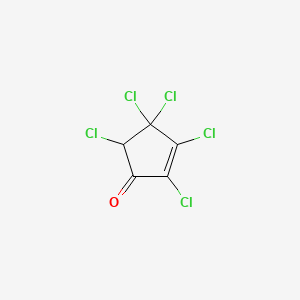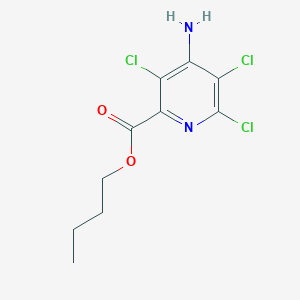
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)-: is a chemical compound with the molecular formula C8H5Cl4NO and a molecular weight of 272.9434 . It is known for its unique structure, which includes a trichloroacetamide group attached to a chlorophenyl ring. This compound is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- typically involves the reaction of trichloroacetyl chloride with 4-chloroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trichloroacetamide group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted acetamides .
Wissenschaftliche Forschungsanwendungen
Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is used in a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not currently used as a drug.
Wirkmechanismus
The mechanism of action of Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Acetamide, 2,2,2-trichloro-N-(4-methoxyphenyl)-: Similar structure but with a methoxy group instead of a chlorine atom.
Acetamide, 2,2,2-trichloro-N-(4-methylphenyl)-: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness: Acetamide, 2,2,2-trichloro-N-(4-chlorophenyl)- is unique due to the presence of both the trichloroacetamide group and the chlorophenyl ring. This combination imparts distinct chemical properties, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
2877-13-6 |
|---|---|
Molekularformel |
C8H5Cl4NO |
Molekulargewicht |
272.9 g/mol |
IUPAC-Name |
2,2,2-trichloro-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl4NO/c9-5-1-3-6(4-2-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |
InChI-Schlüssel |
CWUXLDOMGYBJFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide](/img/structure/B15075205.png)


![2-[(2-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B15075218.png)




![4-[(2-bromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B15075241.png)



